molecular formula C21H28N4O3S B2852381 N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 887213-05-0

N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2852381
CAS No.: 887213-05-0
M. Wt: 416.54
InChI Key: BPUNNQYUOIMZFY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that can be explored in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C26H28N4O3S
Molecular Weight 444.5 g/mol
IUPAC Name This compound
InChI Key RFDZDNRSXGNAIS-UHFFFAOYSA-N

The biological activity of this compound is thought to involve interactions with specific molecular targets in biological systems. These interactions can modulate various cellular pathways and biological processes. The compound's thioamide group may play a crucial role in its reactivity and interaction with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:

  • A study on related thiazolidinone derivatives demonstrated potent antimicrobial activity against various bacterial strains .
  • The presence of functional groups like methoxy and thio may enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Compounds with similar structures have been evaluated for their ability to scavenge free radicals:

  • In vitro assays indicated that certain derivatives possess strong antioxidant capabilities .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been documented:

  • Studies reported that related compounds showed significant inhibition of pro-inflammatory cytokines in cell culture models .

Case Studies

  • Antimicrobial Evaluation : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl ring significantly affected the antimicrobial activity.
    CompoundActivity (MIC µg/mL)
    N-(3-methoxyphenyl)-...32
    N-(3-methylphenyl)-...64
  • In Vivo Anti-inflammatory Study : In a murine model of inflammation induced by carrageenan injection:
    • The compound reduced paw edema significantly compared to control groups.
    • Histopathological analyses revealed decreased inflammatory cell infiltration.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[6-(3-methoxypropyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-14-5-6-16(11-15(14)2)22-19(26)13-29-21-23-18-7-9-25(8-4-10-28-3)12-17(18)20(27)24-21/h5-6,11H,4,7-10,12-13H2,1-3H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUNNQYUOIMZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CCCOC)C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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